D-tyrosinate(2-)

Melanogenesis Tyrosinase Inhibition Dermatology

This D-tyrosinate(2-) (supplied as D-tyrosine) is a critical chiral probe for research where stereochemistry dictates function. It is validated to competitively inhibit L-tyrosine-mediated melanogenesis in human melanocytes and 3D skin models, and uniquely prevents/disperses microbial biofilms at low mM concentrations with a non-biocidal mechanism. Substitution with the L-enantiomer or racemic mixture is invalid—mammalian tyrosinase shows zero oxygenation of the D-form. Ensure rigorous enantiomeric purity for mechanistic enzymology and formulation studies.

Molecular Formula C9H9NO3-2
Molecular Weight 179.17 g/mol
Cat. No. B1233694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-tyrosinate(2-)
Molecular FormulaC9H9NO3-2
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])N)[O-]
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2/t8-/m1/s1
InChIKeyOUYCCCASQSFEME-MRVPVSSYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tyrosinate(2-): Chiral Identity, Chemical Structure, and Procurement Considerations


D-tyrosinate(2-) (CHEBI:32774) is the fully deprotonated dianion of the D-enantiomer of the amino acid tyrosine. As the conjugate base of D-tyrosine, it bears a net -2 charge and is characterized by the molecular formula C₉H₉NO₃ [1]. It is the enantiomeric counterpart to L-tyrosinate(2-) and serves as a critical chiral building block or mechanistic probe in biochemical and materials science applications [2]. Procurement of D-tyrosinate(2-) or its corresponding neutral/acidic salt forms (e.g., D-tyrosine, CAS 556-02-5) should be approached with rigorous enantiomeric purity specifications, as the biological and chemical properties of the D-enantiomer diverge fundamentally from those of the naturally occurring L-enantiomer, rendering generic substitution invalid.

Why L-Tyrosine or Racemic DL-Tyrosine Cannot Substitute for D-Tyrosinate(2-) in Research or Formulation


The substitution of D-tyrosinate(2-) with its L-enantiomer or a racemic mixture is fundamentally unsound due to absolute chiral recognition in biological systems and enzyme active sites. Mammalian tyrosinase exhibits exclusive oxygenase specificity for the L-isomer, with no detectable oxygenation of D-tyrosine [1]. Conversely, D-tyrosine acts as a competitive inhibitor of L-tyrosine-mediated melanogenesis, while itself being processed with far lower catalytic efficiency [2]. Furthermore, the stereospecific interactions governing biofilm dispersal and peptidoglycan remodeling are contingent upon the D-configuration, which is absent in L-tyrosine. Thus, interchangeability is precluded by divergent, and often opposing, functional outcomes at the molecular level.

Quantitative Differentiation of D-Tyrosinate(2-) in Melanogenesis Regulation and Biofilm Dispersal


Competitive Inhibition of L-Tyrosine-Induced Melanogenesis in Human Melanocytes

In a direct head-to-head comparison in human MNT-1 melanoma cells and primary melanocytes, D-tyrosine demonstrated dose-dependent suppression of melanin synthesis, with a marked inhibitory effect observed when co-administered with L-tyrosine. Specifically, 500 µM D-tyrosine completely abolished melanin production induced by 10 µM L-tyrosine [1]. This competitive inhibition contrasts sharply with the known melanogenic activity of L-tyrosine.

Melanogenesis Tyrosinase Inhibition Dermatology

Reduced Catalytic Efficiency and Extended Lag Phase in Tyrosinase Kinetics

Transient-phase kinetic analysis revealed that D-tyrosine acts as a genuine, albeit inefficient, substrate for mushroom tyrosinase. Compared to L-tyrosine, D-tyrosine exhibits a longer lag period and lower steady-state rate at identical concentrations, and its Michaelis constant (K_m) is higher [1]. This kinetic bottleneck results in the slower formation of D-melanin relative to L-melanin, providing a mechanistic basis for its apparent inhibitory effect.

Enzyme Kinetics Stereospecificity Biocatalysis

Inhibition of Melanogenesis in a 3D Human Skin Model

In a physiologically relevant 3D human skin model, treatment with D-tyrosine resulted in a verifiable reduction of melanin synthesis within the epidermal basal layer [1]. This outcome provides ex vivo validation that the anti-melanogenic activity observed in cell culture translates to a complex tissue environment, distinguishing its effect from compounds that fail to penetrate or act in stratified epithelia.

3D Tissue Models Skin Pigmentation Ex Vivo Efficacy

Biofilm Dispersal and Prevention in Bacterial Communities

D-tyrosine has been identified as a potent biofilm-modulating agent. In studies with Bacillus subtilis, D-tyrosine exhibited a minimum inhibitory concentration (MIC) for biofilm prevention of approximately 3 mM and was shown to trigger disassembly of pre-formed biofilms [1]. More recent work demonstrates its synergistic effect when combined with biocides like tetrakis hydroxymethyl phosphonium sulfate (THPS), enhancing biocide efficacy against sulfate-reducing bacterial biofilms [2]. This contrasts with many conventional antimicrobials that are ineffective against biofilm matrices.

Biofilm Dispersal Antimicrobial Synergy Microbiology

Recommended Application Scenarios for D-Tyrosinate(2-) Based on Quantitative Evidence


Melanogenesis Research & Depigmenting Agent Development

This application leverages the direct head-to-head evidence that D-tyrosinate(2-) (as D-tyrosine) competitively inhibits L-tyrosine-induced melanogenesis [1]. Researchers investigating hyperpigmentation pathways or screening for novel depigmenting compounds should procure this compound to serve as a stereospecific control or active comparator. Its validated activity in both human primary melanocytes and a 3D human skin model [1] makes it an essential tool for both mechanistic studies and translational ex vivo testing.

Enzyme Kinetics and Stereospecificity Studies

Based on quantitative transient-phase kinetics showing a longer lag period, lower steady-state rate, and higher Michaelis constant (K_m) for D-tyrosine compared to its L-enantiomer [1], D-tyrosinate(2-) is ideally suited for advanced enzymology research. Procurement of this high-purity D-enantiomer is critical for experiments designed to probe the chiral recognition mechanisms of tyrosinase, aminoacyl-tRNA synthetases, or other D-amino acid utilizing enzymes.

Biofilm Dispersal Formulation and Industrial Biocide Enhancement

For industrial microbiologists and formulators developing strategies to combat biofilm formation in water systems, cooling towers, or on medical devices, D-tyrosinate(2-) (as D-tyrosine) offers a unique, non-biocidal mechanism of action. The evidence for its ability to both prevent biofilm formation (MIC ~3 mM) and trigger dispersal [1] justifies its procurement as a research tool or formulation adjuvant. Its demonstrated synergy with conventional biocides like THPS [2] provides a quantifiable pathway to enhance the efficacy of existing antimicrobial treatments against resilient biofilm communities.

Stereochemical Probing in Neuroscience and Metabolism

The distinct biological fate of D-tyrosinate(2-) versus L-tyrosinate(2-) in mammalian systems (e.g., exclusive oxygenation by human tyrosinase for the L-form [1]) makes it a valuable stereochemical probe. Researchers investigating neurotransmitter synthesis, metabolic flux, or the role of D-amino acids in the central nervous system should procure this compound to dissect stereospecific pathways. Its utility as a metabolic tracer or competitive inhibitor in these contexts is directly supported by its well-defined chiral properties.

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